molecular formula C16H17NO2 B8815177 2-((2-Isopropylphenyl)amino)benzoic acid CAS No. 55751-56-9

2-((2-Isopropylphenyl)amino)benzoic acid

Cat. No.: B8815177
CAS No.: 55751-56-9
M. Wt: 255.31 g/mol
InChI Key: KZXWOHADDPYBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Isopropylphenyl)amino)benzoic acid is an organic compound with the molecular formula C16H17NO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropylphenyl)amino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-isopropylaniline with phthalic anhydride under acidic conditions, followed by hydrolysis to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropylphenyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-((2-Isopropylphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Aminophenyl)amino)benzoic acid
  • 4-((2-Isopropylphenyl)amino)benzoic acid
  • 2-((2-Methylphenyl)amino)benzoic acid

Uniqueness

2-((2-Isopropylphenyl)amino)benzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

55751-56-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(2-propan-2-ylanilino)benzoic acid

InChI

InChI=1S/C16H17NO2/c1-11(2)12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16(18)19/h3-11,17H,1-2H3,(H,18,19)

InChI Key

KZXWOHADDPYBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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